2-(5-Bromothiophen-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC16543332
Molecular Formula: C6H7BrOS
Molecular Weight: 207.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7BrOS |
|---|---|
| Molecular Weight | 207.09 g/mol |
| IUPAC Name | 2-(5-bromothiophen-3-yl)ethanol |
| Standard InChI | InChI=1S/C6H7BrOS/c7-6-3-5(1-2-8)4-9-6/h3-4,8H,1-2H2 |
| Standard InChI Key | MDPDGARUUBVGBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC=C1CCO)Br |
Introduction
2-(5-Bromothiophen-3-yl)ethan-1-ol is an organic compound characterized by a thiophene ring substituted with a bromine atom at the 5-position and a hydroxyl group attached to an ethyl chain. Its molecular formula is C6H7BrOS, and it has a molar mass of approximately 207.09 g/mol . This compound exhibits unique chemical properties due to the presence of both the bromine atom and the hydroxyl group, which can participate in various chemical reactions.
Synthesis Methods
The synthesis of 2-(5-Bromothiophen-3-yl)ethan-1-ol can occur through several methods, although specific detailed procedures are not widely documented in the available literature. Generally, compounds with similar structures are synthesized using methods such as Grignard reactions or cross-coupling reactions, which might be applicable here as well.
Applications and Research Findings
2-(5-Bromothiophen-3-yl)ethan-1-ol serves as a valuable intermediate in organic synthesis, particularly for creating specialized organic compounds and materials. Its unique substitution pattern influences its reactivity, making it useful for various applications in organic chemistry.
Table: Structural Similarities with Other Compounds
| Compound Name | Structural Features |
|---|---|
| 2-(3-Bromothiophen-2-yl)ethan-1-ol | Bromine at the 3-position on the thiophene ring |
| 2-(2,5-Dibromothiophen-3-yl)ethan-1-ol | Additional bromine at the 2-position |
| 2-(5-Chlorothiophen-3-yl)ethan-1-ol | Chlorine instead of bromine at the 5-position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume